Pyrrocidine A
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Overview
Description
Pyrrocidine A is a natural product found in Neonectria candida with data available.
Scientific Research Applications
Anticancer Activity
Pyrrocidine A, a metabolite derived from endophytic fungi, exhibits significant anticancer properties, particularly against acute promyelocytic leukemia HL60 cells. Its mechanism involves the induction of apoptosis through caspase activation, which is significantly more potent than its analog, pyrrocidine B. This compound's unique 13-membered macrocyclic alkaloid structure, featuring an α,β-unsaturated carbonyl group, is crucial for its potent apoptosis-inducing activity. The apoptosis is mediated by caspase activation via the Michael addition, highlighting its distinct mechanism of action compared to other clinical anticancer drugs and its broad inhibitory effect on the growth of various cancer cell lines (Uesugi et al., 2015).
Antimicrobial Activity
This compound also possesses potent antimicrobial activity, especially against Gram-positive bacteria, including drug-resistant strains. This activity is attributed to its rare 13-membered macrocyclic structure, established using spectroscopic methods (He et al., 2002). Additionally, it has shown significant in vitro activity against various pathogens and endophytes of maize, including Aspergillus flavus and Fusarium verticillioides, with this compound being more active than pyrrocidine B. This suggests its potential role in augmenting host defenses against microbial pathogens causing seedling blights and stalk rots in maize (Wicklow & Poling, 2009).
Novel Derivatives and Bioactivity
Research has also led to the isolation of new this compound derivatives with significant biological activities. For example, 19-epi-pyrrocidine A, isolated from the insect-derived fungus Neonectria ramulariae In-2, exhibited cytotoxicity against human acute promyelocytic leukemia HL60 cells. This, along with semi-synthetic derivatives, shows the compound's potential for further pharmaceutical development (Shiono et al., 2018).
Properties
Molecular Formula |
C31H37NO4 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(3S,4R,5S,7R,9S,10R,13R,14S,19R,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,16(26),21(25),22-pentaene-15,17-dione |
InChI |
InChI=1S/C31H37NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,15-17,20,23-26,28,35H,1,11,13-14H2,2-5H3,(H,32,34)/t16-,17+,20-,23+,24-,25+,26+,28+,30+,31-/m1/s1 |
InChI Key |
KXMGXXHZDLJDBH-UHLMFRFDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@H]([C@@H](C=C([C@@H]4[C@@]2(C1)C)C)C=C)C(=O)C5=C[C@](CC6=CC=C(O3)C=C6)(NC5=O)O)C |
Canonical SMILES |
CC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5=CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C |
Synonyms |
pyrrocidine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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